N-(6-bromopyridin-2-yl)cyclobutanecarboxamide
Overview
Description
“N-(6-bromopyridin-2-yl)cyclobutanecarboxamide” is a chemical compound with the CAS Number: 1153898-24-8 . It has a molecular weight of 255.11 . The IUPAC name for this compound is N-(6-bromo-2-pyridinyl)cyclobutanecarboxamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11BrN2O/c11-8-5-2-6-9 (12-8)13-10 (14)7-3-1-4-7/h2,5-7H,1,3-4H2, (H,12,13,14) . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available at this time .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods
Various compounds structurally similar to N-(6-bromopyridin-2-yl)cyclobutanecarboxamide have been synthesized using different methods. For example, the synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and its counterpart with 4-fluorophenyl was achieved through a three-component reaction involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water using triethylamine as a base at room temperature (Jayarajan et al., 2019).
Characterization Techniques
These synthesized compounds are characterized using various techniques such as FT-IR, NMR, and X-ray diffraction, providing detailed insights into their structural properties (Jayarajan et al., 2019).
Applications in Medicinal Chemistry and Biological Studies
Non-Linear Optical Properties and Molecular Docking
The non-linear optical (NLO) properties and molecular docking analyses of related compounds are examined in detail. The binding modes of synthesized compounds have been explored with the colchicine binding site of tubulin. This indicates potential applications in inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Antimicrobial Activity
Derivatives of similar structural compounds have shown potential antimicrobial activity against various bacterial and fungal strains. This suggests possible applications in developing new antimicrobial agents (Babu et al., 2015).
Applications in Chemical Synthesis
Electrocatalytic Carboxylation
Research shows the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to 6-aminonicotinic acid. This indicates potential applications in chemical synthesis and environmental chemistry, particularly in utilizing CO2 as a raw material (Feng et al., 2010).
Amination and Cyclization Reactions
Studies have focused on the Pd-catalyzed amination of 2,6-dibromopyridine with various linear polyamines and oxapolyamines, leading to the synthesis of polyazamacrocycles. This has significant implications for organic synthesis and the development of new chemical entities (Averin et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
N-(6-bromopyridin-2-yl)cyclobutanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-5-2-6-9(12-8)13-10(14)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCUNZAYENPIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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